Tert-butyl N-(12-aminododecyl)carbamate

Overview

Description

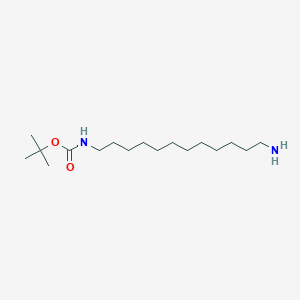

Tert-butyl N-(12-aminododecyl)carbamate is a carbamate-protected amine derivative characterized by a linear 12-aminododecyl chain and a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a temporary protective moiety for the primary amine, enabling selective chemical modifications in synthetic organic chemistry, particularly in peptide synthesis and drug development. The long aliphatic chain (12 carbons) imparts significant lipophilicity, which can influence solubility, membrane permeability, and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(12-aminododecyl)carbamate can be synthesized through a reaction involving tert-butyl carbamate and 12-bromododecane. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(12-aminododecyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).

Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.

Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are commonly used for deprotection.

Major Products Formed

Substitution Reactions: The major products formed are amides, esters, and imines, depending on the reactants used.

Deprotection Reactions: The major product is the free amine, which can further react with other compounds.

Scientific Research Applications

Tert-butyl N-(12-aminododecyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(12-aminododecyl)carbamate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .

Comparison with Similar Compounds

The following comparison focuses on structurally related Boc-protected amines from the PharmaBlock Sciences catalog (–9). These compounds vary in substituent groups, stereochemistry, and functionalization, leading to distinct physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Selected Boc-Protected Amines

Key Findings from Structural Analog Analysis

Lipophilicity vs. Solubility: Linear alkyl chains (e.g., 12-aminododecyl) increase lipophilicity compared to cyclic substituents (e.g., hydroxycyclopentyl or azabicyclo groups). This could enhance blood-brain barrier penetration but reduce aqueous solubility . Hydroxyl or fluorine substituents (e.g., 1290191-64-8, 1268520-95-1) improve solubility and metabolic stability, balancing the hydrophobic Boc group .

Stereochemical Influence :

- Chiral centers (e.g., in fluoropiperidine derivatives) dictate receptor-binding specificity, critical for enantioselective drug action .

- Cis/trans isomerism (e.g., 473839-06-4) affects molecular conformation and intermolecular interactions .

Functional Group Compatibility :

- The Boc group’s stability under basic conditions contrasts with acid-labile protecting groups (e.g., Cbz), making it preferable for stepwise syntheses .

Biological Activity

Tert-butyl N-(12-aminododecyl)carbamate, also referred to as Boc-NH-C12-NH2, is a chemical compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its role in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₃₁N₂O₂

- Molecular Weight : Approximately 300.48 g/mol

- Structure : The compound consists of a tert-butyl group attached to a carbamate moiety linked to a dodecyl chain, characterized by its long alkane chain which provides flexibility and spatial separation between functional groups.

This compound functions primarily as a linker in PROTAC technology. The mechanism involves:

- Target Protein Recruitment : The compound links target proteins to E3 ubiquitin ligases.

- Ubiquitination : This linkage facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome.

- Regulation of Protein Levels : This process is crucial for controlling protein levels in cells, which has implications in various diseases, particularly cancer.

Applications in Research

The primary application of this compound is in the synthesis of PROTACs. These molecules are designed to selectively degrade proteins involved in disease pathways. Research has shown that the compound's unique structure enhances its efficacy as a linker, allowing for precise spatial arrangements necessary for effective protein targeting .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Study on Human Carbonic Anhydrase II (hCAII) :

- In Vitro Evaluation :

- Biodistribution Studies :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamate derivatives used in PROTAC development:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Long alkane chain enhances flexibility | Effective linker for PROTACs; promotes protein degradation |

| Other carbamate linkers | Shorter alkane chains | May lack efficacy due to reduced spatial flexibility |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-(12-aminododecyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves introducing the tert-butyloxycarbonyl (Boc) protecting group to a primary amine. A general procedure includes reacting 12-aminododecane with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or triethylamine enhance reaction efficiency . Optimization strategies:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Yield Improvement : Employ excess Boc₂O (1.2–1.5 equiv) and monitor via TLC or LC-MS.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and alkyl chain integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₇H₃₆N₂O₂: calc. 313.28) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% recommended for research use).

Q. What are the critical stability considerations for storing This compound, and how do environmental factors affect its degradation?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Degradation Triggers : Exposure to acids, bases, or elevated temperatures (>40°C) accelerates decomposition. Monitor via periodic NMR or LC-MS to detect amine liberation.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during the structural refinement of tert-butyl carbamate derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement, leveraging restraints for flexible alkyl chains . For twinned crystals, employ SIR97 to resolve phase ambiguities via direct methods .

- Data Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks. Discrepancies in R-factors (>5%) may require re-measuring high-resolution datasets .

Q. What strategies are employed to resolve regioselectivity challenges in the synthesis of tert-butyl carbamates with long alkyl chains?

- Methodological Answer :

- Selective Protection : Use Boc anhydride in dichloromethane to selectively protect primary amines over secondary sites .

- Kinetic Control : Lower reaction temperatures (0°C) favor primary amine reactivity.

- Purification : Flash chromatography with silica gel (hexane/ethyl acetate) removes unreacted amine or di-Boc byproducts. For isomers, employ preparative HPLC with chiral columns .

Q. How can computational methods assist in predicting the reactivity and regioselectivity of This compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states to predict nucleophilic attack sites (e.g., Boc deprotection under acidic conditions).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using GROMACS.

- Docking Studies : For biological applications, AutoDock Vina predicts interactions with enzyme active sites (e.g., proteases) .

Properties

IUPAC Name |

tert-butyl N-(12-aminododecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.